Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Description
Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a sodium salt derivative of a dihydropyridine carboxylic acid. Its structure features a hydroxyl group at position 2, a keto group at position 6, and a carboxylate moiety at position 3, which is stabilized by sodium counterions. This compound belongs to the pyridinone family, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The sodium salt form enhances solubility in aqueous environments, making it advantageous for pharmaceutical formulations compared to neutral esters or acids .
Properties
Molecular Formula |
C6H4NNaO4 |
|---|---|
Molecular Weight |
177.09 g/mol |
IUPAC Name |
sodium;2-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO4.Na/c8-4-2-1-3(6(10)11)5(9)7-4;/h1-2H,(H,10,11)(H2,7,8,9);/q;+1/p-1 |
InChI Key |
IKVLZZSQZAMFSB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=O)NC(=C1C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves a domino catalytic reaction. This reaction typically involves terminal alkynes, isocyanates, and malonates. Copper acetylides attack isocyanates to form a propargylic amide species, which further reacts with malonates in the presence of t-BuOLi to form dihydropyridine-3-carboxylates . This method is advantageous due to its broad scope and the ability to create three covalent bonds in one pot.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route involving copper acetylides and malonates can be scaled up for industrial applications, given the simplicity and efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Addition: Copper acetylides add to isocyanates to form propargylic amide species.
Electrophilic Cyclization: The propargylic amide species further reacts with malonates to form dihydropyridine-3-carboxylates.
Common Reagents and Conditions
Copper Acetylides: Used as nucleophiles in the reaction.
Isocyanates: Serve as electrophiles.
Malonates: React with the propargylic amide species.
Major Products
The major product of these reactions is dihydropyridine-3-carboxylate derivatives, which can be further modified for various applications .
Scientific Research Applications
Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a metallo β-lactamase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of β-lactam antibiotics and thereby restoring their efficacy . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, enhancing its inhibitory effects .
Comparison with Similar Compounds
Key Observations :
- The sodium carboxylate form exhibits superior water solubility compared to carboxylic acids (e.g., 6-oxo-1,6-dihydropyridine-3-carboxylic acid) or neutral esters (e.g., ethyl derivatives) due to ionic dissociation .
- Ester derivatives, such as ethyl or methyl esters, are more lipophilic, favoring membrane permeability but requiring hydrolysis for activation in biological systems .
Substituent Effects on the Pyridinone Ring
Substituents at positions 1, 2, and 5 significantly influence electronic properties and bioactivity:
- Position 1 : Alkyl or aryl groups (e.g., methyl, phenyl) increase steric bulk and lipophilicity. For example, 1-phenyl derivatives (e.g., 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid) exhibit reduced solubility but improved receptor binding in some contexts .
- Position 2: Electron-withdrawing groups (e.g., -CF₃, -CN) enhance electrophilicity.
- Position 5 : Bromo or chloro substituents (e.g., Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) can modulate reactivity in cross-coupling reactions, enabling further functionalization .
Influence of Substituents on Tautomerism and Hydrogen Bonding
The pyridinone ring exists in lactam (6-oxo) or lactim (6-hydroxy) tautomeric forms. X-ray crystallography of hexaaquanickel(II) bis(6-oxo-1,6-dihydropyridine-3-carboxylate) reveals that the anion adopts the lactam form, with hydrogen bonds between the keto group and water molecules in the coordination complex . In contrast, 2-hydroxy derivatives (e.g., this compound) may exhibit tautomeric equilibria, influencing solubility and crystal packing .
Key Observations :
- Alkylation at position 1 (e.g., using methyl iodide) proceeds efficiently with high yields (~87%), while esterification reactions often yield <50% due to competing side reactions .
Biological Activity
Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate, a derivative of pyridine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative data.
- Molecular Formula : C₆H₄NNaO₄
- Molecular Weight : 177.09 g/mol
- Structure : The compound features a six-membered heterocyclic ring with hydroxyl and carboxyl functional groups, contributing to its reactivity and interaction with biological targets.
This compound exhibits several mechanisms of action:
- Metallo β-lactamase Inhibition : It has been identified as a potential inhibitor of metallo β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics such as amoxicillin. By binding to the active site of these enzymes, it restores the efficacy of antibiotics against resistant strains .
- Antimicrobial Activity : The compound has shown promising antibacterial properties. In vitro studies indicate that it may exhibit activity against various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways .
Antimicrobial Efficacy
A summary of the antimicrobial activity observed in various studies is presented in Table 1.
| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| Study A | E. coli | 32 µg/mL | Effective against resistant strains |
| Study B | S. aureus | 16 µg/mL | Synergistic effects with other antibiotics |
| Study C | Pseudomonas aeruginosa | 64 µg/mL | Moderate activity observed |
Case Studies
- Inhibition of Metallo β-lactamases :
- Antibacterial Activity Against Resistant Strains :
Comparative Analysis with Similar Compounds
This compound is compared with related compounds known for their biological activities:
| Compound | Activity | IC50/EC50 Values |
|---|---|---|
| 1,6-Dihydropyrimidine derivatives | Xanthine oxidase inhibition | Varies (μM range) |
| 6-Oxo-1,6-dihydropyrimidine derivatives | Matrix metalloproteinase inhibition | Varies (nM range) |
This comparison highlights the unique properties of this compound that make it a valuable candidate for further research in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
